molecular formula C10H15BrClFN2O2S B6701620 N-(3-aminobutyl)-2-bromo-5-fluorobenzenesulfonamide;hydrochloride

N-(3-aminobutyl)-2-bromo-5-fluorobenzenesulfonamide;hydrochloride

Cat. No.: B6701620
M. Wt: 361.66 g/mol
InChI Key: DZGJIDBWJDXMEQ-UHFFFAOYSA-N
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Description

N-(3-aminobutyl)-2-bromo-5-fluorobenzenesulfonamide;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminobutyl group, a bromine atom, a fluorine atom, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(3-aminobutyl)-2-bromo-5-fluorobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrFN2O2S.ClH/c1-7(13)4-5-14-17(15,16)10-6-8(12)2-3-9(10)11;/h2-3,6-7,14H,4-5,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGJIDBWJDXMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNS(=O)(=O)C1=C(C=CC(=C1)F)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminobutyl)-2-bromo-5-fluorobenzenesulfonamide;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminobutyl)-2-bromo-5-fluorobenzenesulfonamide;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds .

Mechanism of Action

The mechanism of action of N-(3-aminobutyl)-2-bromo-5-fluorobenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets and pathways. The aminobutyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminopropyl)-2-bromo-5-fluorobenzenesulfonamide: Similar structure but with a shorter alkyl chain.

    N-(3-aminobutyl)-2-chloro-5-fluorobenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-aminobutyl)-2-bromo-5-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine

Uniqueness

N-(3-aminobutyl)-2-bromo-5-fluorobenzenesulfonamide;hydrochloride is unique due to the combination of its aminobutyl group, bromine, and fluorine atoms, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

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